6-(p-Tolyl)pyridazine-4-carboxylic acid
CAS No.: 1896160-38-5
Cat. No.: VC3116284
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1896160-38-5 |
|---|---|
| Molecular Formula | C12H10N2O2 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | 6-(4-methylphenyl)pyridazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-6-10(12(15)16)7-13-14-11/h2-7H,1H3,(H,15,16) |
| Standard InChI Key | IQCKRZWPNZYICT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O |
Introduction
6-(p-Tolyl)pyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O2. It belongs to the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a pyridazine ring substituted with a p-tolyl group and a carboxylic acid functional group, making it a valuable candidate for various scientific investigations.
Synthesis and Preparation
The synthesis of 6-(p-Tolyl)pyridazine-4-carboxylic acid involves several steps, including the formation of the pyridazine ring and the introduction of the p-tolyl and carboxylic acid groups. While specific synthetic routes are not detailed in the available literature, general methods for pyridazine derivatives often involve condensation reactions or cyclization processes followed by functionalization steps.
Table 2: Potential Applications of Pyridazine Derivatives
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential use in drug development due to diverse biological activities |
| Pharmaceutical Industry | Interest in developing new drugs with novel mechanisms of action |
| Agrochemicals | Possible use as pesticides or plant growth regulators |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume